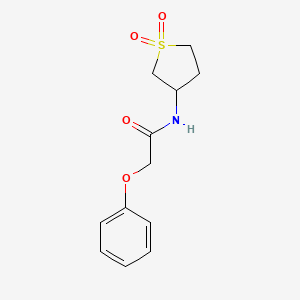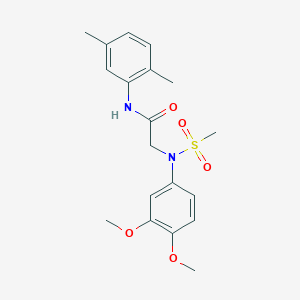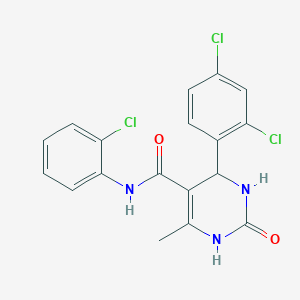![molecular formula C16H17NO5S B5050397 [4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B5050397.png)
[4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a benzylsulfamoyl group attached to a phenoxyacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid typically involves the reaction of 4-(benzylsulfamoyl)-2-methylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfamoyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The phenoxyacetic acid backbone may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylsulfamoyl)phenoxyacetic acid
- 4-(Ethylsulfamoyl)phenoxyacetic acid
- 4-(Benzylsulfamoyl)benzoic acid
Uniqueness
Compared to similar compounds, [4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid exhibits unique properties due to the presence of the benzylsulfamoyl group and the methyl substitution on the phenoxy ring. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-9-14(7-8-15(12)22-11-16(18)19)23(20,21)17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBHARSHYBDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5050316.png)
![(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5050321.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)

![methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5050341.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)

![(5Z)-3-ethyl-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5050375.png)


![METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5050392.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE](/img/structure/B5050401.png)
![(5E)-5-[[2-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5050407.png)

